Cas no 2314-48-9 (Dimethyl trithiocarbonate)

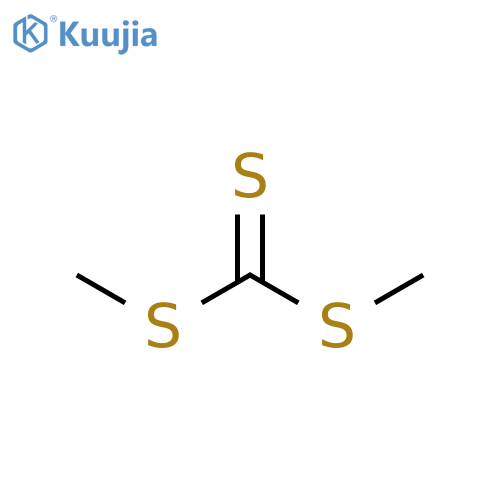

Dimethyl trithiocarbonate structure

商品名:Dimethyl trithiocarbonate

Dimethyl trithiocarbonate 化学的及び物理的性質

名前と識別子

-

- Carbonotrithioic acid,dimethyl ester

- bis(methylsulfanyl)methanethione

- Dimethyl Trithiocarbonate

- CARBONIC ACID,TRITHIO-,DIMETHYL ESTER

- dimethyl carbonotrithioate

- S,S-dimethyl trithiocarbonate

- Trithiocarbonic acid dimethyl ester

- Dimethyl trithiocarbonate

-

- MDL: MFCD00040235

- インチ: InChI=1S/C3H6S3/c1-5-3(4)6-2/h1-2H3

- InChIKey: IQWMXKTYXNMSLC-UHFFFAOYSA-N

- ほほえんだ: CSC(=S)SC

計算された属性

- せいみつぶんしりょう: 137.96300

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 6

- 回転可能化学結合数: 2

- 複雑さ: 44

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.254 g/mL at 25 °C(lit.)

- ゆうかいてん: −3 °C (lit.)

- ふってん: 101-102 °C/12 mmHg(lit.)

- フラッシュポイント: 華氏温度:206.6°f

摂氏度:97°c - 屈折率: n20/D 1.675(lit.)

- ようかいど: ほとんど溶けない(0.083 g/l)(25ºC)、

- PSA: 82.69000

- LogP: 1.99730

- ようかいせい: 未確定

Dimethyl trithiocarbonate セキュリティ情報

- 危険物輸送番号:UN 3334

- WGKドイツ:3

- RTECS番号:FG2975000

Dimethyl trithiocarbonate 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Dimethyl trithiocarbonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D265370-5g |

Dimethyl trithiocarbonate |

2314-48-9 | 5g |

$ 375.00 | 2022-01-09 | ||

| TRC | D265370-25g |

Dimethyl trithiocarbonate |

2314-48-9 | 25g |

$ 1240.00 | 2022-01-09 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 397180-5ML |

Dimethyl trithiocarbonate |

2314-48-9 | 5ml |

¥1280.79 | 2023-12-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-234746-5 ml |

Dimethyl trithiocarbonate, |

2314-48-9 | 98% | 5 ml |

¥436.00 | 2023-09-05 | |

| TRC | D265370-100mg |

Dimethyl Trithiocarbonate |

2314-48-9 | 100mg |

$184.00 | 2023-05-18 | ||

| Cooke Chemical | S696178-5ml |

Dimethyl trithiocarbonate |

2314-48-9 | 98% | 5ml |

RMB 837.64 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02499-25ml |

Carbonotrithioic acid,dimethyl ester |

2314-48-9 | 98% | 25ml |

¥3388.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02499-5ml |

Carbonotrithioic acid,dimethyl ester |

2314-48-9 | 98% | 5ml |

¥1468.0 | 2024-07-19 | |

| TRC | D265370-500mg |

Dimethyl Trithiocarbonate |

2314-48-9 | 500mg |

$ 800.00 | 2023-09-08 | ||

| TRC | D265370-10g |

Dimethyl trithiocarbonate |

2314-48-9 | 10g |

$ 620.00 | 2022-01-09 |

Dimethyl trithiocarbonate 関連文献

-

Margarita E. Aliaga,Luis García-Río,Ambar Numi,Alejandra Rodríguez,Sandra Arancibia-Opazo,Angélica Fierro,Alvaro Ca?ete New J. Chem. 2017 41 15574

2314-48-9 (Dimethyl trithiocarbonate) 関連製品

- 1113-26-4(Monomethyl carbonotrithioate)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量